N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group and linked via a sulfanylacetamide bridge to a 2-chlorophenyl moiety. Its structure combines electron-withdrawing (chloro, pyridinyl) and π-conjugated elements, making it a candidate for antimicrobial, anti-inflammatory, and enzyme inhibitory applications. This article compares its structural and functional attributes with analogous compounds to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-3-1-2-4-12(11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFWWZZAWQBFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridinyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Acetamide Linkage: This can be done by reacting the intermediate with chloroacetyl chloride in the presence of a base.
Introduction of the Chlorophenyl Group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the nitro group if present.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit promising antimicrobial properties. N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its efficacy against various bacterial strains. A study conducted by Rao and Rajurkar (2011) demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may serve as a lead for developing new antibiotics .
Anticancer Properties
The compound has also shown potential as an anticancer agent. Research published in the Asian Journal of Chemistry highlighted that similar oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. The presence of the pyridine ring is believed to enhance the cytotoxic effects against specific cancer cell lines .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .
G-protein Coupled Receptor Modulation
This compound has been identified as a ligand for G-protein coupled receptors (GPCRs), which are crucial in various physiological processes and drug discovery. The interaction with GPCRs suggests potential applications in neurology and psychiatry, where modulation of these receptors can lead to therapeutic effects for conditions such as depression and anxiety .
Table: Summary of Research Findings on this compound
| Study | Application Area | Findings |
|---|---|---|
| Rao & Rajurkar (2011) | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Asian Journal of Chemistry | Anticancer | Induces apoptosis in cancer cells |
| Various Studies | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| BindingDB Database | GPCR Modulation | Identified as a ligand for GPCRs |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
Chlorophenyl Derivatives
- N-(4-Chlorophenyl) Analogs : Gul et al. (2013) synthesized 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives (e.g., 6f , 6o ), which exhibited potent antimicrobial activity. The para-chloro position likely improves planarity and membrane penetration compared to the ortho-substituted target compound .
- N-(3,4-Dichlorophenyl) Analog : Mansha et al. (2016) reported a pyrazolyl-acetamide with dichlorophenyl substitution, showing enhanced rigidity and lipophilicity due to dual chloro groups .
Nitrophenyl Derivatives
- CDD-934506 : This compound (2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide) demonstrated high antibacterial activity, attributed to the electron-withdrawing nitro group improving oxidative stress induction in pathogens .
- Gul et al. (2013) : Derivatives with 4-nitrophenyl substituents (e.g., 6f ) showed superior antimicrobial activity compared to chloro-substituted analogs, suggesting nitro groups enhance target interaction .
Heterocyclic Core Modifications
Pyridinyl vs. Pyrazinyl
- Target Compound : The pyridin-4-yl group enables hydrogen bonding and π-stacking interactions, critical for enzyme inhibition .
- 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide : Replacing pyridinyl with pyrazinyl (a diazine) reduced π-conjugation but introduced additional hydrogen-bonding sites, as evidenced by NMR shifts at δ 5.93 ppm .
Triazole vs. Oxadiazole
- KA3, KA4, KA7 (Rajurkar et al., 2014) : Triazole-based analogs (e.g., 4H-1,2,4-triazol-3-yl derivatives) exhibited broad-spectrum antimicrobial activity. The triazole core’s smaller size and higher polarity may improve solubility but reduce membrane permeability compared to oxadiazoles .
Sulfanylacetamide Linker Modifications
- Target Compound : The –S–CH2– linkage (δ 4.53 ppm in NMR) provides flexibility, allowing optimal positioning of substituents .
- CDD-815202 : Replacing the sulfanyl group with an iodine atom in 3-iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide increased steric bulk but decreased antibacterial potency, highlighting the importance of the sulfur atom in redox modulation .
Antimicrobial Activity
Enzyme Inhibition
- LOX and BChE Inhibition : Methylphenyl-substituted oxadiazoles (e.g., 8e , 8g ) showed moderate activity, while electron-withdrawing groups (nitro, trifluoromethyl) enhanced potency .
- GSK1570606A : A thiazolyl-acetamide with 4-fluorophenyl substitution exhibited high kinase inhibition (IC₅₀ = 1.2 nM), underscoring fluorine’s role in enhancing binding affinity .
Biological Activity
N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C15H11ClN4O2S
- Molecular Weight : 344.79 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of antimicrobial activities. For instance:
- Antibacterial Properties : The compound has demonstrated significant activity against Gram-positive and Gram-negative bacteria. In studies comparing various derivatives, those with similar structural features have shown promising results against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The presence of the oxadiazole ring is linked to antifungal properties, making it a candidate for further exploration in treating fungal infections .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains oxadiazole and sulfanyl groups | Antibacterial and antifungal |
| 5-(pyridin-4-yl)-1,3,4-oxadiazol derivatives | Similar oxadiazole structure | Antimicrobial |
| 1,3,4-Oxadiazole derivatives | Broad-spectrum activity | Antitubercular and anticancer |
Anticancer Activity
The 1,3,4-oxadiazole scaffold has been associated with anticancer properties. Various studies indicate that derivatives can induce apoptosis in cancer cells through different mechanisms:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, some studies have highlighted the inhibition of ERK1/2 signaling pathways as a mechanism for inducing cell cycle arrest in cancer cells .
-
Case Studies :
- A study demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects on A549 lung carcinoma cells with IC50 values significantly lower than standard chemotherapeutics .
- Another investigation reported that specific modifications to the oxadiazole structure enhanced anticancer activity against breast cancer cell lines .
Research Findings
Recent literature emphasizes the need for further exploration of the biological activity of this compound:
- In Vivo Studies : While in vitro studies show promise, in vivo evaluations are crucial to determine therapeutic efficacy and safety profiles.
- Structure–Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity can guide future drug design efforts. For example, substituents on the pyridine or chlorophenyl groups may significantly influence potency and selectivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
- Step 2 : Sulfur alkylation of the oxadiazole ring with 2-chloroacetamide derivatives. For example, coupling 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(2-chlorophenyl)acetamide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to promote nucleophilic substitution .
- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the pyridin-4-yl group shows aromatic protons at δ 8.5–8.7 ppm, while the oxadiazole sulfur linkage is confirmed by a singlet near δ 4.2 ppm (CH₂-S) .
- FTIR : Characteristic peaks include C=O (amide I band at ~1650 cm⁻¹) and C-N (oxadiazole ring at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₀ClN₄O₂S: 345.02) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the molecular packing of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/DMSO mixtures yields single crystals. However, polymorphism may occur due to flexible sulfanyl-acetamide linkages, requiring repeated recrystallization .
- Data Collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Address weak diffraction by cooling crystals to 100 K .
- Refinement : Apply SHELXL for structure solution. Challenges include disorder in the pyridinyl group, resolved using constraints (e.g., ISOR, DELU) and validating via R-factor convergence (<0.05) .
Q. How can computational methods resolve contradictions in experimental reactivity data?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate using DFT (B3LYP/6-311G**). A small HOMO-LUMO gap (~4.5 eV) suggests high electrophilicity at the oxadiazole sulfur, explaining its nucleophilic substitution reactivity .
- Molecular Electrostatic Potential (MESP) : Identify electron-deficient regions (e.g., pyridinyl nitrogen) as potential hydrogen-bond acceptors, corroborating crystallographic intermolecular interactions (e.g., C–H⋯O/N) .
- MD Simulations : Model solvation effects in DMSO to predict solubility discrepancies between theoretical and experimental logP values .
Q. What strategies optimize biological activity while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) to enhance lipoxygenase inhibition (IC₅₀ < 10 µM vs. >20 µM for parent compound) .
- ADMET Prediction : Use SwissADME to refine logP (<3.5) and reduce hepatotoxicity (e.g., avoid nitro groups). Validate in vitro via HepG2 cell viability assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial activity across studies?
- Methodological Answer :
- Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution (CLSI guidelines). Note that MIC variations (e.g., 8–32 µg/mL) may stem from solvent effects (DMSO vs. water) .
- Check Purity : Impurities (e.g., unreacted thiol intermediates) can artificially inflate activity. Validate via LC-MS and bioassay controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
